phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
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Overview
Description
Phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of the hexafluoropropan-2-yl group imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate typically involves the reaction of phenyl isocyanate with 1,1,1,3,3,3-hexafluoro-2-propanol. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the carbamate nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)amine.
Scientific Research Applications
Phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty polymers and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. The hexafluoropropan-2-yl group enhances the compound’s ability to form stable complexes with enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved often include covalent bonding to active sites or allosteric modulation of enzyme function.
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(1,1,1-trifluoropropan-2-yl)carbamate
- Phenyl N-(1,1,1,3,3,3-hexafluoroisopropyl)carbamate
- Phenyl N-(1,1,1,3,3,3-hexafluoro-2-methyl-2-propyl)carbamate
Uniqueness
Phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of the hexafluoropropan-2-yl group, which imparts higher stability and reactivity compared to its trifluorinated counterparts. This makes it particularly valuable in applications requiring robust chemical properties and resistance to degradation.
Properties
IUPAC Name |
phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)7(10(14,15)16)17-8(18)19-6-4-2-1-3-5-6/h1-5,7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFFDCYDDDSXFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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